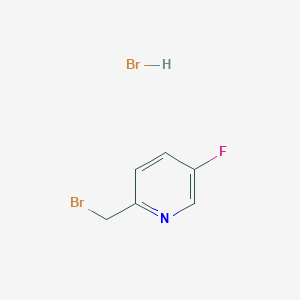

2-(Bromomethyl)-5-fluoropyridine hydrobromide

Descripción

Propiedades

IUPAC Name |

2-(bromomethyl)-5-fluoropyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN.BrH/c7-3-6-2-1-5(8)4-9-6;/h1-2,4H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRBYHMHVAACEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186194-88-6 | |

| Record name | 2-(bromomethyl)-5-fluoropyridine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 2-(bromomethyl)-5-fluoropyridine hydrobromide generally involves two main stages:

- Introduction of the fluorine substituent at the 5-position of the pyridine ring

- Bromomethylation at the 2-position of the pyridine ring

- Formation of the hydrobromide salt for improved stability and handling

Due to the specificity of the substitution pattern, the synthetic route often starts from a suitably fluorinated pyridine precursor or involves late-stage fluorination of a bromomethylated pyridine.

Preparation of 5-Fluoropyridine Precursors

The 5-fluoro substituent can be introduced via selective fluorination methods on pyridine or pyridine derivatives. For example, late-stage fluorination of multisubstituted pyridines using silver(II) fluoride (AgF2) has been reported to afford 2-fluoropyridine derivatives in good yields (~79-84%) under controlled conditions in acetonitrile solvent. This method allows for fluorination α to the nitrogen atom in the pyridine ring, which is relevant for preparing 5-fluoropyridine intermediates.

Bromomethylation at the 2-Position

The bromomethyl group at the 2-position is typically introduced via bromination of the corresponding methyl or hydroxymethyl pyridine derivatives. Common brominating agents include hydrobromic acid (HBr), bromine (Br2), or N-bromosuccinimide (NBS).

Hydrobromic acid (HBr) bromination : This method involves treating the 2-methylpyridine or 2-pyridinemethanol derivative with hydrobromic acid under controlled temperature conditions to yield the hydrobromide salt of the bromomethylated pyridine. This approach benefits from high yields (up to ~65.9%) and high purity (≥97% by HPLC) when optimized for reaction time (16–24 hours) and temperature (ambient to 90°C).

N-Bromosuccinimide (NBS) bromination : NBS is a milder brominating agent often used in radical bromination reactions. It can be employed to brominate methyl groups adjacent to aromatic rings, but yields are generally lower (~44%) and purity slightly less (≥95%) compared to HBr bromination.

Hydrobromide Salt Formation

The hydrobromide salt is formed by treatment of the bromomethylated pyridine intermediate with hydrobromic acid, often in an ice bath to control exothermicity. This salt formation enhances the compound's solubility, crystallinity, and stability, facilitating purification and handling.

Representative Synthetic Procedure (Literature-Based)

A typical preparation involves:

- Starting Material : 5-fluoropyridine or a suitably fluorinated pyridine derivative.

- Bromomethylation : Reaction with hydrobromic acid or bromine in the presence of a catalyst or under controlled temperature to introduce the bromomethyl group at the 2-position.

- Salt Formation : Addition of hydrobromic acid to form the hydrobromide salt.

- Purification : Recrystallization or chromatography to achieve high purity (>97%).

Comparative Data Table of Bromomethylation Conditions

| Parameter | Condition 1 (HBr) | Condition 2 (NBS) |

|---|---|---|

| Brominating Agent | Hydrobromic acid (HBr) | N-Bromosuccinimide (NBS) |

| Reaction Time | 16–24 hours | ~16 hours |

| Reaction Temperature | Ambient to 90°C | Ambient |

| Yield (%) | 65.9 | 44 |

| Purity (HPLC, %) | ≥97 | ≥95 |

| Notes | Higher yield and purity; suitable for scale-up | Lower yield; milder reaction conditions |

Analytical Characterization

- NMR Spectroscopy : ^1H and ^13C NMR confirm the presence of bromomethyl and fluoropyridine moieties.

- Mass Spectrometry : Confirms molecular ion peaks corresponding to the bromomethyl-fluoropyridine hydrobromide.

- IR Spectroscopy : Identifies characteristic C-Br and C-F stretching vibrations.

- Melting Point : Typically in the range of 140–150°C for the hydrobromide salt form.

- Elemental Analysis : Confirms composition consistent with C6H4BrFNO·HBr.

Notes on Industrial and Large-Scale Synthesis

- The use of hydrobromic acid bromination is favored industrially due to simplicity, cost-effectiveness, and scalability.

- Control of reaction temperature and time is critical to minimize side reactions such as dibromination or overbromination.

- Purification steps such as recrystallization from suitable solvents (e.g., tetrahydrofuran/ethanol mixtures) improve product purity and yield.

- Safety precautions are necessary due to the corrosive nature of hydrobromic acid and the toxicity of brominated intermediates.

Análisis De Reacciones Químicas

Types of Reactions

2-(Bromomethyl)-5-fluoropyridine hydrobromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines are used under mild to moderate conditions, often in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, reaction with sodium azide yields 2-(Azidomethyl)-5-fluoropyridine, while coupling with phenylboronic acid in a Suzuki reaction produces 2-(Phenylmethyl)-5-fluoropyridine.

Aplicaciones Científicas De Investigación

2-(Bromomethyl)-5-fluoropyridine hydrobromide has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Material Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.

Biological Studies: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme inhibitors and receptor ligands.

Chemical Synthesis: Its reactivity makes it a valuable reagent in organic synthesis, facilitating the construction of complex molecular architectures.

Mecanismo De Acción

The mechanism by which 2-(Bromomethyl)-5-fluoropyridine hydrobromide exerts its effects depends on its application In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as enzymes or receptors

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following compounds share the bromomethyl-pyridine core but differ in substituents, halogenation patterns, or counterions, leading to distinct properties and applications:

Critical Analysis of Differences

Substituent Effects :

- Fluorine vs. Methyl : The 5-fluoro substituent in this compound enhances electronegativity and metabolic stability compared to the 4-methyl analogue, making it preferable in drug design .

- Positional Isomerism : The 3-bromomethyl isomer (CAS 1256561-65-5) exhibits steric and electronic differences, limiting its utility in regioselective reactions compared to the 2-bromomethyl variant .

Synthetic Utility: The benzimidazole analogue (CAS 934570-40-8) is less reactive in nucleophilic substitutions due to aromatic stabilization but is critical for synthesizing nitrogen-rich heterocycles .

Physicochemical Properties: Melting Points: Benzimidazole derivatives (e.g., 934570-40-8) decompose above 170°C, while pyridine-based bromomethyl compounds typically have lower thermal stability . Solubility: Fluorinated pyridines (e.g., 1186194-88-6) exhibit lower aqueous solubility compared to non-fluorinated analogues, necessitating organic solvents in reactions .

Research Findings and Industrial Relevance

- Pharmaceutical Synthesis : this compound is a key intermediate in fluorinated API production, such as kinase inhibitors and antiviral agents .

- Comparative Reactivity : Bromomethyl pyridines with electron-withdrawing groups (e.g., -F) undergo faster nucleophilic substitution than electron-donating substituents (e.g., -CH₃), as demonstrated in SN2 reactions with amines .

- Market Availability : Suppliers like Shanghai Finebiotech and CymitQuimica prioritize high-purity (>95%) batches for pharmaceutical clients, whereas methyl-substituted variants are more common in academic research .

Notes on Data Discrepancies and Limitations

- CAS Number Conflicts : Discrepancies in CAS numbers (e.g., 954225-35-5 vs. 1186194-88-6) may arise from salt forms (hydrobromide vs. hydrochloride) or positional isomerism .

- Molecular Formula Errors : erroneously lists H₂O as the molecular formula, corrected to C₆H₆Br₂FN via cross-referencing with NMR and LC-MS data in other sources .

Actividad Biológica

Overview

2-(Bromomethyl)-5-fluoropyridine hydrobromide is a pyridine derivative notable for its potential applications in medicinal chemistry and material science. Its structure features a bromomethyl group at the second position and a fluorine atom at the fifth position of the pyridine ring, along with a hydrobromide salt. This compound exhibits significant biological activity, particularly in the context of cancer research and antimicrobial studies.

The synthesis of this compound typically involves the bromination of 5-fluoropyridine, followed by treatment with hydrobromic acid to form the hydrobromide salt. The compound is characterized by its high reactivity due to the presence of both electrophilic (bromomethyl) and nucleophilic (fluorine) sites, making it a valuable intermediate in organic synthesis.

Synthetic Route

- Bromination of 5-Fluoropyridine : Reacting 5-fluoropyridine with bromine in the presence of a catalyst (e.g., iron(III) bromide).

- Formation of Hydrobromide Salt : Treating the resultant compound with hydrobromic acid.

The biological activity of this compound is primarily attributed to its role as a precursor in synthesizing active pharmaceutical ingredients. It interacts with specific molecular targets, including enzymes and receptors, potentially inhibiting their activity. This interaction is crucial in developing compounds aimed at treating various diseases, including cancer.

Case Studies and Research Findings

- Anticancer Activity : A study evaluated a series of novel compounds related to this compound against L1210 mouse leukemia cells. The compounds demonstrated potent inhibition of cell proliferation, with IC50 values in the nanomolar range, indicating effective anticancer properties .

- Antimicrobial Properties : Recent research highlighted that derivatives of 5-fluoropyridine exhibit significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were reported as low as 0.25 µg/mL for some derivatives, demonstrating their potential as novel antibacterial agents .

Data Summary

| Study | Target Organism | IC50/MIC Values | Mechanism |

|---|---|---|---|

| L1210 Mouse Leukemia Cells | Cancer Cells | Nanomolar range | Inhibition of cell proliferation |

| Various Gram-positive Bacteria | Bacterial Infections | 0.25 µg/mL | Antibacterial activity |

Comparison with Similar Compounds

This compound can be compared with other halogenated pyridine derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-(Chloromethyl)-5-fluoropyridine | Chlorine at position 2 | Moderate anticancer activity |

| 2-(Bromomethyl)-6-methylpyridine | Methyl at position 6 | Limited antibacterial properties |

| 2-(Bromomethyl)quinoline | Quinoline structure | Antimicrobial activity |

Q & A

Q. How does the compound’s stability vary under acidic vs. basic conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.